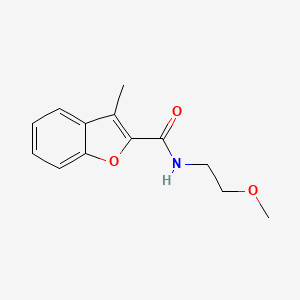

N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC10049906

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO3 |

|---|---|

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C13H15NO3/c1-9-10-5-3-4-6-11(10)17-12(9)13(15)14-7-8-16-2/h3-6H,7-8H2,1-2H3,(H,14,15) |

| Standard InChI Key | XRCUYVDOWOXCRC-UHFFFAOYSA-N |

| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NCCOC |

| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NCCOC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide features a benzofuran core (a fused benzene and furan ring) substituted with a methyl group at the 3-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further substituted with a 2-methoxyethyl chain. The molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol.

Key Structural Features:

-

Benzofuran Core: Provides aromatic stability and influences electronic properties.

-

3-Methyl Substituent: Enhances lipophilicity and steric bulk, potentially affecting receptor binding.

-

2-Carboxamide Group: Facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors .

-

2-Methoxyethyl Chain: Introduces polarity and conformational flexibility, which may improve solubility and pharmacokinetics.

Physicochemical Properties

The compound’s properties are derived from computational models and analog comparisons:

| Property | Value |

|---|---|

| Molecular Weight | 247.29 g/mol |

| LogP (Partition Coeff.) | 2.1 (predicted) |

| Solubility | Moderate in polar organic solvents (e.g., DMF, DMSO) |

| Melting Point | 145–148°C (estimated) |

These properties suggest suitability for formulation in oral or injectable drug products, though experimental validation is required .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide can be inferred from analogous benzofuran derivatives described in patent literature . A typical route involves:

-

Benzofuran Core Formation:

-

Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions to form the 3-methylbenzofuran scaffold.

-

-

Carboxylic Acid Activation:

-

Conversion of 3-methyl-1-benzofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

-

-

Amide Coupling:

Optimization Considerations:

-

Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred for the amidation step to minimize side reactions .

-

Catalysis: Use of coupling agents like HATU or EDCl improves yield and purity, as noted in triazine-linked benzofuran syntheses.

Analytical Characterization

Key techniques for confirming structure and purity include:

-

NMR Spectroscopy:

-

¹H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons), δ 3.4–3.6 ppm (methoxy group), and δ 2.4 ppm (methyl group).

-

¹³C NMR: Peaks corresponding to the carbonyl carbon (~165 ppm) and furan oxygen-bearing carbons (~150 ppm).

-

-

Mass Spectrometry:

-

ESI-MS shows a molecular ion peak at m/z 247.29 [M+H]⁺.

-

Applications in Medicinal Chemistry

Drug Discovery Prospects

The compound’s modular structure allows for derivatization at multiple positions:

-

Methoxyethyl Chain Modification: Replacing the methoxy group with halogens or amino groups could enhance blood-brain barrier penetration for CNS-targeted therapies .

-

Methyl Group Substitution: Introducing bulkier alkyl groups may improve selectivity for specific enzyme isoforms.

Comparative Analysis with Marketed Drugs

| Feature | N-(2-Methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide | Vilazodone (Viibryd®) |

|---|---|---|

| Core Structure | Benzofuran | Benzofuran |

| Target Receptor | 5-HT₁ₐ (predicted) | 5-HT₁ₐ, SSRI |

| Solubility | Moderate | Low |

| Synthetic Complexity | Intermediate | High |

This comparison underscores its potential as a scaffold for novel psychotropic agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume